Nik smi1

Beschreibung

Overview of NF-κB Signaling Pathways

NF-κB proteins exist as dimers and are typically sequestered in the cytoplasm by inhibitory proteins known as Inhibitors of κB (IκBs) hznu.edu.cncaymanchem.com. Activation of NF-κB signaling leads to the degradation or processing of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and modulate gene expression hznu.edu.cngenecards.org.

The canonical, or classical, NF-κB pathway is triggered by a diverse range of stimuli, including pathogens, inflammatory cytokines like TNF-α, and signals from various immune receptors hznu.edu.cngenecards.orguniroma2.it. This pathway primarily leads to the activation of NF-κB dimers containing RelA (p65), c-Rel, and NF-κB1 (p50) hznu.edu.cn. Upon stimulation, the IκB kinase (IKK) complex, predominantly through the activity of IKKβ, phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the associated NF-κB dimers, allowing their rapid translocation into the nucleus to activate target genes hznu.edu.cngenecards.orguniroma2.it.

In contrast to the rapid and transient nature of the canonical pathway, the non-canonical, or alternative, NF-κB pathway is characterized by slower and more persistent activation . This pathway selectively activates dimers containing NF-κB2 (p52) and RelB . Activation of the non-canonical pathway is typically initiated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, such as the Lymphotoxin β Receptor (LTβR), B-cell Activating Factor Receptor (BAFF-R), CD40, and Receptor Activator of NF-κB (RANK) guidetopharmacology.orghznu.edu.cncenmed.comguidetopharmacology.org.

A central and essential upstream component of the non-canonical NF-κB pathway is NF-κB-Inducing Kinase (NIK), also known as MAP3K14 guidetopharmacology.orghznu.edu.cngenecards.orgcenmed.comguidetopharmacology.orgnih.gov. NIK plays a critical role in integrating signals from the activating receptors and transmitting them downstream to effect NF-κB activation .

Under resting conditions, the cellular levels of NIK protein are kept low through continuous ubiquitination and proteasomal degradation mediated by a complex involving TRAF2, TRAF3, and cellular Inhibitor of Apoptosis Proteins (cIAPs) cenmed.comguidetopharmacology.orgnih.gov. Upon stimulation of the non-canonical pathway activating receptors, this complex is disrupted, often through the degradation of TRAF3, leading to the stabilization and accumulation of newly synthesized NIK cenmed.comguidetopharmacology.orgnih.gov. This stabilization of NIK is a critical regulatory event for the subsequent activation of the non-canonical pathway cenmed.comguidetopharmacology.org.

NIK functions as a key upstream kinase by phosphorylating and activating IKKα genecards.orgcenmed.comnih.govuniroma2.it. While IKKα is essential for the downstream processing event, NIK is required to activate IKKα and can also act as an adaptor protein, recruiting IKKα to its substrate, p100 cenmed.com.

A hallmark of the non-canonical NF-κB pathway is the inducible processing of the NF-κB2 precursor protein, p100, into its mature and active form, p52 caymanchem.comnih.gov. The p100 protein acts as an IκB-like molecule, sequestering NF-κB dimers, predominantly RelB/p100, in the cytoplasm through its inhibitory C-terminal ankyrin repeat domain cenmed.comnih.gov.

Following the stabilization and activation of NIK, NIK phosphorylates IKKα, which in turn phosphorylates specific serine residues in the C-terminal regulatory domain of p100 (e.g., Ser866 and Ser870) guidetopharmacology.orgcenmed.comuniroma2.it. Phosphorylation of these residues triggers the recruitment of the E3 ubiquitin ligase β-TrCP, which mediates the ubiquitination of p100 cenmed.com. This ubiquitination targets p100 for partial proteasomal degradation, specifically cleaving off the inhibitory C-terminal domain and generating the mature p52 subunit guidetopharmacology.orgcenmed.comnih.govuniroma2.it. The NIK-IKKα-p100 complex is ultimately required for the generation of transcriptionally active p52 cenmed.com.

The proteolytic processing of p100 to p52 releases the p52 subunit from the inhibitory constraint of the p100 C-terminus cenmed.comnih.gov. The newly generated p52 primarily forms heterodimers with RelB guidetopharmacology.orguniroma2.it. These p52/RelB dimers are then free to translocate from the cytoplasm into the nucleus caymanchem.comcenmed.comidrblab.net. Once in the nucleus, p52/RelB dimers bind to specific κB enhancer elements in the promoters of target genes, regulating their transcription and driving the cellular responses characteristic of the non-canonical pathway cenmed.comidrblab.net. The nuclear translocation of p52/RelB can be facilitated by nuclear localization signals (NLSs) that mediate binding to importin alpha molecules idrblab.net.

Non-Canonical NF-κB Pathway: Central Role of NIK

Regulation of p100-to-p52 Processing

Physiological Functions of NIK in Immunity and Inflammation

NIK and the non-canonical NF-κB pathway are crucial for the proper development and function of the immune system and play significant roles in inflammatory processes guidetopharmacology.orgcenmed.comidrblab.netuni-freiburg.de. Studies using genetic models have highlighted the indispensable nature of NIK in various immunological contexts guidetopharmacology.orgcenmed.com.

The non-canonical pathway is essential for the development and organization of secondary lymphoid organs, such as the spleen and lymph nodes, as well as the development of the thymus jkchemical.com. It is also vital for the survival, maturation, and homeostasis of B cells in peripheral lymphoid organs and is involved in germinal center formation, a key process in humoral immunity guidetopharmacology.org.

NIK signaling is also implicated in the function of other immune cells, including dendritic cells, where it is required for cross-priming of CD8+ T cells . NIK has been shown to play cell-intrinsic roles in regulating intestinal immunity and homeostasis, promoting mucosal immunity against pathogens, and influencing the secretion of cytokines induced by microbiota jkchemical.com. Furthermore, NIK contributes to the generation and maintenance of effector and memory T cells .

Aberrant expression or regulation of NIK is associated with various disease states, including severe immune defects resulting from loss of NIK function and inflammatory diseases linked to NIK overexpression guidetopharmacology.orgcenmed.comidrblab.netuni-freiburg.de. NIK's role extends beyond adaptive immunity to innate immunity, where it governs metabolic rewiring critical for balancing pro-inflammatory and anti-inflammatory myeloid immune cell function idrblab.netuni-freiburg.de. Dysregulation of NIK activity has been observed in various inflammatory conditions, such as inflammatory bowel disease jkchemical.com, rheumatoid arthritis, systemic lupus erythematosus, and metabolic inflammation .

Regulation of Immune Responses

NIK has important roles in regulating both innate and adaptive immunity mdpi.comnih.govnih.gov. It is crucial for the development and function of various immune cells, including B cells, T cells, macrophages, and dendritic cells mdpi.comnih.gov. NIK is essential for the development and architectural organization of secondary lymphoid organs like the spleen, lymph nodes, and Peyer's patches nih.govnih.gov. Studies in NIK-deficient mice (Map3k14aly/aly) have highlighted its importance in lymphoid development, as these mice lack lymph nodes and Peyer's patches and exhibit disorganized spleen architecture nih.govnih.gov.

NIK is involved in B-cell development and maturation ontosight.ainih.gov. NIK deficiency in B cells can lead to defects in class-switched memory B cells and impaired B-cell survival mdpi.com. NIK also impacts T-cell maturation and activation mdpi.comnih.gov. While thymocyte development may appear normal in T-cell-specific NIK-knockout mice, NIK is critical for maintaining the homeostasis and function of peripheral T cells, with reduced development of memory and regulatory T cells observed in lymph nodes and spleen mdpi.comnih.gov. NIK also plays a cell-intrinsic role in regulating intestinal immunity and homeostasis, influencing both innate and adaptive immune responses in the gut frontiersin.org.

Role in Apoptosis and Cell Cycle Progression

NIK is involved in fundamental cellular processes, including growth and cell survival mdpi.comtamu.edu. Aberrant NIK expression or regulation is associated with disease states, including cancer, where increased NIK activity has been linked to cell survival and tumorigenesis mdpi.comtamu.edu. Loss of NIK can lead to decreased proliferation and increased apoptosis in hematopoietic stem/progenitor cells mdpi.com. Interestingly, NIK has also been observed to induce apoptosis independently of the non-canonical NF-κB pathway through the phosphorylation of RIP1 in some contexts mdpi.com. The NF-κB family in general plays a role in regulating cell apoptosis and cell cycle progression nih.gov.

Differentiation of T Helper Cells (Th1, Th17)

NIK plays a significant role in the differentiation of T helper cell subsets, particularly Th1 and Th17 cells mdpi.comnih.govnih.govresearchgate.net. Studies using NIK knockout mice have shown that NIK is important for the induction of Th17 cells nih.govresearchgate.netdntb.gov.ua. NIK-deficient naive CD4 T cells exhibit attenuated differentiation into Th17 cells in vitro, although their differentiation into other effector lineages like Th1 and Th2 cells may not be significantly affected nih.govresearchgate.net. NIK is required for the synergistic activation of STAT3 signaling by T-cell receptor and IL-6 signals, which is crucial for Th17 differentiation nih.gov.

Effector T-cell Recall Responses

NIK is important for the recall responses of effector T cells to protein antigens in vivo mdpi.comnih.govresearchgate.netnih.gov. T-cell-specific NIK ablation can impair T cell responses to bacterial infection and reduce the frequency of effector/memory-like T cells nih.gov. NIK knockout mice show reduced antigen responses and cytokine activation in T cells mdpi.com. Reduced antiviral CD8+ T-cell immunity has also been observed in NIK-deficient mice models mdpi.com.

Pathophysiological Implications of NIK Dysregulation

Aberrant expression or regulation of NIK is associated with several disease states mdpi.comtamu.edu. Dysregulation of NIK and the non-canonical NF-κB pathway contributes to the pathogenesis of various inflammatory and autoimmune diseases mdpi.comnih.govontosight.aivt.eduacs.org.

Inflammatory Diseases

Overexpression or overactivation of NIK is observed in inflammatory diseases mdpi.comtamu.edu. NIK plays a role in regulating inflammation, and its dysregulation can lead to chronic inflammatory conditions mdpi.comvt.edu. For instance, NIK has been found to play a cell-intrinsic role in promoting chronic inflammation associated with inflammatory bowel disease (IBD) frontiersin.org. NIK-deficient mice can spontaneously develop a hypereosinophilic inflammatory disease characterized by the infiltration of eosinophilic granulocytes into various organs nih.gov. Dysregulated noncanonical NF-κB signaling mediated by NIK is implicated in chronic inflammatory diseases of the gastrointestinal tract, including Eosinophilic Esophagitis, Celiac Disease, and Inflammatory Bowel Disease vt.edu.

Autoimmune Conditions (e.g., Systemic Lupus Erythematosus, Rheumatoid Arthritis)

NIK is a potential therapeutic target for the treatment of autoimmune diseases mdpi.comacs.org. Dysregulation of NIK is linked to autoimmune disorders nih.govontosight.ai. T-cell-specific NIK-knockout mice are resistant to the development of experimental autoimmune encephalomyelitis (EAE), a T-cell-dependent autoimmune disease model mdpi.comnih.govnih.govnih.gov. T cells lacking NIK exhibit reduced antigen responses and altered cytoskeletal dynamics compared to wild-type cells in this model mdpi.com.

In Systemic Lupus Erythematosus (SLE), NIK has been recently shown as a potential therapeutic target mdpi.com. Inhibition of NIK using a specific small molecule inhibitor (NIK SMI1) increased survival and restricted overactive immune cells in experimental murine models of lupus mdpi.comguidetopharmacology.org. SLE is a multisystem autoimmune disease characterized by immune disorders leading to autoreactive immune responses, inflammation, and tissue damage mdpi.com.

Metabolic Disorders

Dysregulation of NIK and the non-canonical NF-κB pathway has been increasingly linked to the pathogenesis of various metabolic disorders, often those characterized by underlying chronic inflammation. Overexpression or aberrant activation of NIK has been observed in conditions such as obesity, insulin (B600854) resistance, and diabetes. nih.govresearchgate.net

Research findings highlight the involvement of NIK in metabolic dysfunction. Studies in obese mouse models have demonstrated hyperactivation of NIK in the liver, which contributed to glucose intolerance by promoting hyperglycemia through increased glucagon (B607659) activity regulated by CREB. nih.gov Furthermore, obesity-induced glucose intolerance associated with NIK activity was also noted in pancreatic β-cells, impacting insulin production. nih.gov These findings suggest that NIK-mediated activation of non-canonical NF-κB signaling in key metabolic organs or associated immune cells may play a pathogenic role in conditions like Non-Alcoholic Fatty Liver Disease (NAFLD) and related metabolic disturbances. xiahepublishing.com

While direct studies specifically detailing the effects of this compound on metabolic disorders are less extensively reported compared to its use in autoimmune disease models, the established role of NIK in these conditions and the potent inhibitory activity of this compound suggest its potential as a research tool or therapeutic lead in this area. Other small molecule inhibitors targeting NIK have shown efficacy in animal models of metabolic disorders, including effectiveness against liver inflammation and steatosis, and in mitigating toxin-induced liver injury. xiahepublishing.comfrontiersin.orgnih.gov This underscores the therapeutic potential of NIK inhibition in metabolic diseases, a context where this compound, as a selective NIK inhibitor, could be relevant for further investigation.

Cancer Development and Progression

The involvement of NIK and the non-canonical NF-κB pathway in cancer development and progression is a significant area of ongoing research. Overexpression or overactivation of NIK is frequently observed in various malignancies and is associated with tumor initiation, growth, and metastasis. nih.govresearchgate.netresearchgate.net

NIK's contribution to cancer is multifaceted. It plays a crucial role in promoting cancer cell survival and proliferation, partly through interactions with proteins like β-catenin and the upregulation of pro-survival genes. nih.gov Beyond its direct role in NF-κB signaling, NIK can also influence cancer cell behavior through NF-κB-independent mechanisms, such as regulating mitochondrial function via dynamin-related protein 1 (DRP1), which can amplify tumorigenic effects and contribute to the deregulated metabolism characteristic of cancer cells. nih.gov

NIK has been extensively studied in hematological malignancies, including lymphomas and leukemias, where its constitutive activation is a notable feature in several subtypes, such as Hodgkin's lymphoma and acute myeloid leukemia. tandfonline.commdpi.com In solid tumors, increased NIK expression has been linked to maintaining cancer stem cell populations, particularly in breast cancer, which are crucial for tumor development, recurrence, and resistance to therapy. tandfonline.commdpi.com NIK has also been identified as a key player in the constitutive activation of NF-κB pathways in thyroid cancer-derived cell lines and is overexpressed in papillary thyroid carcinoma samples, suggesting it as a potential therapeutic target for advanced thyroid cancer. researchgate.net Overexpression of NIK has also been observed in pancreatic and gastric cancers, where it is associated with cell survival, proliferation, and tumor differentiation in later stages. mdpi.com

Given NIK's pro-tumorigenic roles, inhibiting its activity has emerged as a potential therapeutic strategy in oncology. nih.govresearchgate.netmdpi.com Small molecule inhibitors targeting NIK have demonstrated the ability to reduce the viability of certain cancer cell lines. mdpi.com Research using this compound has provided insights into the therapeutic potential of NIK inhibition in cancer models. For instance, studies using mouse intrahepatic cholangiocarcinoma xenografts reported that this compound treatment inhibited tumor cell proliferation, indicating its clinical relevance potentially in combination with other agents. nih.gov Furthermore, NIK inhibition using small molecule inhibitors, including this compound, has been shown to reduce the number and tumorigenicity of breast cancer stem cells in cell line models. tandfonline.com The targeting of the non-canonical NF-κB pathway, including NIK inhibition, is also being explored to enhance anti-cancer immunity in the context of cancer immunotherapy. google.com

These findings collectively highlight the critical role of NIK in driving various aspects of cancer biology and underscore the potential of specific NIK inhibitors like this compound as valuable tools for both understanding these mechanisms and developing novel cancer therapies.

Structure

2D Structure

3D Structure

Eigenschaften

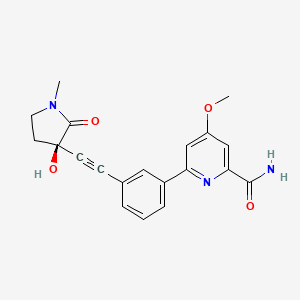

IUPAC Name |

6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSHXYHWYGKAMX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nik Smi1: a Potent and Selective Nik Inhibitor

Identification and Medicinal Chemistry Optimization of NIK SMI1

This compound is a potent small molecule inhibitor of NIK that was identified through a program of medicinal chemistry optimization. nih.govresearchgate.net The identification and optimization process aimed to develop compounds with high potency and selectivity for NIK. nih.govresearchgate.netresearchgate.net

Mechanism of Action

This compound functions primarily by inhibiting the enzymatic activity of NIK, thereby disrupting the non-canonical NF-κB signaling pathway. medchemexpress.comguidetopharmacology.org

Selective Inhibition of NIK-Catalyzed ATP Hydrolysis

NIK is a serine/threonine kinase that catalyzes the transfer of a phosphate (B84403) group from ATP to its substrates. mdpi.com this compound acts as a potent inhibitor of NIK-catalyzed ATP hydrolysis. medchemexpress.comfishersci.at Research has shown that this compound inhibits human NIK enzymatic activity with a low nanomolar potency. nih.govresearchgate.netmedchemexpress.comfishersci.atselleckchem.com The inhibition of ATP hydrolysis prevents NIK from phosphorylating its downstream targets, a critical step in activating the non-canonical NF-κB pathway. tandfonline.comnih.gov

This compound demonstrates high selectivity for NIK. When tested against a panel of 222 kinases, this compound inhibited only a small number of off-target kinases to a significant extent. nih.govresearchgate.net

Here is a representation of this compound's inhibitory potency:

| Target | Assay Type | Potency Value (Ki or IC50) |

| Human NIK (ATP Hydrolysis) | Fluorescence Polarization | 0.23 ± 0.17 nM (IC50) medchemexpress.comfishersci.at |

| Human NIK (Enzymatic Activity) | Biochemical Assay | 0.23 nM (Ki) selleckchem.comchemicalprobes.org |

| Murine NIK (Enzymatic Activity) | Not specified | Approximately 1.7-fold less potent than on human NIK nih.govresearchgate.net |

Interaction with the Hinge Region of NIK's ATP Binding Site

This compound exerts its inhibitory effect by interacting with the ATP binding site of NIK. Specifically, it has been shown to interact with the hinge region of the ATP-binding site. tandfonline.comnih.govresearchgate.net This interaction involves the formation of hydrogen bonds with specific residues in the hinge region, namely Glu472 and Leu474. nih.govresearchgate.net The binding mode of this compound within the ATP binding site suggests that its alkyne motif traverses a narrow channel, allowing access to a small pocket where additional polar interactions contribute to its potency and selectivity. nih.govresearchgate.net

Impact on Non-Canonical NF-κB Signaling

The primary consequence of this compound's inhibition of NIK enzymatic activity is the disruption of the non-canonical NF-κB signaling pathway. medchemexpress.comguidetopharmacology.org This pathway is typically activated by a subset of TNF receptor superfamily members, including LTβR, BAFF-R, CD40, and RANK. tandfonline.commdpi.comfrontiersin.org Activation of these receptors leads to the stabilization and accumulation of NIK, which then phosphorylates IKKα. tandfonline.comnih.govfrontiersin.org Activated IKKα, in conjunction with NIK, phosphorylates the NF-κB2 precursor protein p100, leading to its processing into the mature p52 subunit. tandfonline.comnih.govfrontiersin.orgxiahepublishing.com The p52 subunit then forms heterodimers, primarily with RelB, and translocates to the nucleus to regulate target gene transcription. tandfonline.comnih.govfrontiersin.orgxiahepublishing.com

This compound's inhibition of NIK disrupts this cascade, thereby impacting downstream events in the non-canonical pathway. nih.govmedchemexpress.comselleckchem.com

A key downstream event in the non-canonical NF-κB pathway is the translocation of the p52 subunit to the nucleus and the subsequent transcription of target genes. tandfonline.comnih.govfrontiersin.orgxiahepublishing.com this compound has been shown to selectively inhibit LTβR-dependent nuclear p52 translocation. nih.govselleckchem.comselleckchem.com This inhibition prevents the formation of active p52-containing transcription factor complexes in the nucleus, thereby reducing the transcription of genes regulated by the non-canonical pathway. nih.govselleckchem.comselleckchem.com Studies in cells stimulated with anti-LTβR antibodies demonstrated that this compound potently inhibited the increase in nuclear p52 levels. nih.gov

In the non-canonical NF-κB pathway, the precursor protein p100 undergoes proteolytic processing into the active p52 subunit, a process dependent on NIK and IKKα activity. tandfonline.comnih.govfrontiersin.orgxiahepublishing.com Inhibition of NIK by this compound disrupts this processing. As a result, there is an accumulation of the unprocessed p100 protein. nih.govresearchgate.net This accumulation is a direct consequence of the blocked conversion of p100 to p52 due to the inhibition of NIK's enzymatic function. nih.govresearchgate.net

Inhibition of LTβR-Dependent p52 Translocation and Transcription

Absence of Effect on Canonical NF-κB Signaling (e.g., TNF-alpha-induced RelA levels)

Research indicates that this compound does not significantly affect canonical NF-κB signaling. Studies have specifically measured the impact of this compound on TNF-alpha-induced nuclear RelA levels and observed no inhibition. researchgate.netnih.gov This is in contrast to its potent inhibitory effect on non-canonical signaling, as measured by the reduction of anti-LTβR-induced nuclear p52 levels. researchgate.netnih.gov

Specificity and Selectivity Profile

This compound demonstrates a high degree of specificity for NIK, distinguishing it from inhibitors that target the broader NF-κB pathway.

Off-Target Kinase Inhibition Profile

This compound has been tested against a broad panel of kinases to assess its selectivity. In a panel of 222 kinases, this compound inhibited only three off-target kinases (KHS1, LRRK2, and PKD1) by more than 75% at a concentration of 1 μM. researchgate.netnih.gov Further determination of the Ki values for these off-target kinases confirmed the high selectivity of this compound for NIK. nih.gov

Distinction from Other NF-κB Inhibitors

Unlike inhibitors that broadly target the canonical NF-κB pathway, this compound specifically targets NIK, the key kinase in the non-canonical pathway. tandfonline.com This selective inhibition of non-canonical signaling, without affecting canonical pathways like TNF-alpha-induced RelA translocation, highlights its distinct profile compared to less specific NF-κB inhibitors. researchgate.netnih.gov

Chemical Properties Relevant to Research Applications

This compound possesses chemical properties that make it valuable for research.

Role as a Click Chemistry Reagent (Alkyne Group)

This compound contains an alkyne group, which makes it suitable for use as a click chemistry reagent. medchemexpress.commedchemexpress.eubioscience.co.uk This alkyne functionality allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide (B81097) groups. medchemexpress.comlumiprobe.com This property is useful for various research applications, such as conjugating this compound to other molecules for imaging, target identification, or creating chemical probes.

Preclinical Research and Therapeutic Potential of Nik Smi1

In Vitro Studies

In vitro research has demonstrated the inhibitory effects of NIK SMI1 across multiple cellular assays, highlighting its potential to modulate immune and inflammatory responses.

Inhibition of NIK Enzymatic Activity (IC50 values)

This compound has been shown to potently inhibit the enzymatic activity of NIK. Studies utilizing fluorescence polarization (FP) assays to measure NIK-catalyzed hydrolysis of ATP to ADP have determined low nanomolar IC50 values for this compound. The IC50 value for inhibiting human NIK enzymatic activity is reported as 0.23 ± 0.17 nM. This compound was found to be approximately 1.7-fold less potent on murine NIK, with a Ki of 0.395 ± 0.226 nM. nih.govmedchemexpress.comarctomsci.commedchemexpress.cnambeed.cncaymanchem.comselleckchem.com

| Target | Assay Type | IC50 (nM) | Ki (nM) | Potency Shift vs. hNIK Ki (fold) |

| Human NIK | Enzymatic (FP) | - | 0.23 ± 0.17 | - |

| Murine NIK | Enzymatic (FP) | - | 0.395 ± 0.226 | 1.7x |

Note: IC50 values for enzymatic activity are often reported as Ki values, which represent the inhibition constant.

Impact on Reporter Gene Expression (e.g., Firefly Luciferase)

This compound has been shown to inhibit the expression of reporter genes regulated by NIK-dependent signaling. In HEK293 cells, this compound inhibited the expression of a firefly luciferase reporter gene regulated by this compound response elements with an IC50 of 34 ± 6 nM. medchemexpress.comarctomsci.commedchemexpress.cnambeed.cncaymanchem.com This indicates that this compound effectively blocks the downstream transcriptional activity mediated by NIK.

Inhibition of BAFF-Induced B Cell Survival

NIK is crucial for B cell survival, particularly that induced by BAFF (B cell-activating factor). This compound has demonstrated the ability to inhibit BAFF-induced B cell survival in vitro. It completely inhibited BAFF-driven survival of both mouse and human B cells. nih.govresearchgate.netresearchgate.net The potency was approximately two-fold higher on human cells compared to mouse cells. nih.gov The IC50 for inhibiting BAFF-induced mouse B cell survival in vitro is reported as 373 ± 64 nM. medchemexpress.comarctomsci.commedchemexpress.cnambeed.cncaymanchem.com

| Cell Type | Stimulus | Assay Type | IC50 (nM) |

| Mouse B cells | BAFF | Survival | 373 ± 64 |

| Human B cells | BAFF | Survival | Not specified |

Inhibition of CD40-Induced Signaling (e.g., p52 processing, ICOSL expression, IL-12p40 production)

CD40 signaling is another pathway that relies on NIK-mediated non-canonical NF-κB activation. This compound has been shown to inhibit various aspects of CD40-induced signaling. It significantly inhibited BAFF-induced and CD40-induced p52 processing in both human and mouse B cells. nih.govresearchgate.net The processing of p100 to p52 is a key step in the non-canonical NF-κB pathway. nih.govembopress.orgcellsignal.com this compound also blocked CD40L-induced ICOSL expression on human B cells with similar potency to other assays. nih.govresearchgate.netresearchgate.net Furthermore, in dendritic cells, this compound nearly completely inhibited CD40L-induced IL-12p40 production. nih.govresearchgate.netresearchgate.net This inhibition of CD40 signaling is consistent with observations made in NIK-deficient cells, highlighting the specificity of this compound's action. nih.govresearchgate.net

Effects on TWEAK-Induced Gene Expression in Renal Epithelial Cells

TWEAK (TNF-related weak inducer of apoptosis) can activate both canonical and non-canonical NF-κB signaling, and it plays a pro-inflammatory role in the kidney. nih.gov Studies in renal proximal tubulo-interstitial epithelial cells (RPTEC) have shown that NIK is required for TWEAK-induced gene expression. nih.govresearchgate.net this compound (at 3 μM in murine RPTECs and 1 μM in human RPTECs) significantly reduced p52 processing induced by TWEAK. nih.govresearchgate.net RNA sequencing analysis in murine RPTECs stimulated with TWEAK in the presence or absence of this compound revealed that the majority of TWEAK-inducible genes were inhibited by this compound. nih.govresearchgate.net Many of these genes are associated with inflammation and lupus disease, including cytokines, chemokines, extracellular matrix components, and signaling molecules. nih.gov

Effects on Mouse Stem Cell Adipogenesis

While research on this compound's direct effects on mouse stem cell adipogenesis is limited in the provided sources, one source mentions that in vitro treatment with another NIK inhibitor, B022, prevented adipogenesis in mouse stem cells and inhibited non-canonical NF-κB signaling in these cells. frontiersin.org This suggests a potential role for NIK inhibition in modulating adipogenesis in stem cells, although specific data for this compound on this process is not detailed in the search results. Adipogenesis, the differentiation of stem cells into adipocytes, is a complex process that can be influenced by various signaling pathways. nih.govnih.gov

In Vivo Animal Models

Preclinical studies utilizing in vivo animal models have provided insights into the potential therapeutic applications of this compound, primarily focusing on autoimmune diseases and certain cancers where the non-canonical NF-κB pathway is dysregulated.

Systemic Lupus Erythematosus (SLE) Models

Systemic lupus erythematosus is a chronic autoimmune inflammatory disease characterized by a breakdown of immunotolerance and the production of autoantibodies, leading to widespread tissue damage. researchgate.nettandfonline.combellbrooklabs.com NIK and the non-canonical NF-κB pathway are thought to contribute to SLE pathogenesis by enhancing B cell survival and autoantibody production. tandfonline.com Experimental lupus models, such as the NZB/W F1 mouse model, have been used to evaluate the efficacy of this compound. researchgate.netnih.gov

In lupus-prone mice, NIK inhibition with this compound has demonstrated a significant reduction in various disease-related markers. Studies have shown decreased BAFF and CD40 signaling following this compound treatment. tandfonline.commdpi.com Furthermore, a reduction in inflammatory cytokine production in the spleen and kidneys has been observed. tandfonline.com The compound also led to fewer autoantibodies, which are implicated in the pathogenesis of SLE. tandfonline.com

Treatment with this compound has been shown to improve survival in experimental lupus models. In IFNα-accelerated NZB/W F1 mice, this compound treatment significantly reduced mortality. researchgate.netnih.gov Beyond survival, this compound also demonstrated a reduction in renal pathology, a common and severe manifestation of SLE. researchgate.netnih.gov This was evidenced by lower proteinuria scores, indicating improved kidney function. researchgate.netnih.gov The observed efficacy was not limited to a single model, as similar effects were seen in FVB mice treated with a TLR7 agonist, suggesting broader applicability to SLE-like disease. researchgate.net

| SLE Model | Outcome Measure | Effect of this compound Treatment | Source |

| IFNα-accelerated NZB/W F1 mice | Survival | Improved | researchgate.netnih.gov |

| NZB/W F1 mice | Renal Pathology | Reduced | researchgate.netnih.gov |

| NZB/W F1 mice | Proteinuria Scores | Lowered | researchgate.netnih.gov |

| FVB mice + TLR7 agonist | Efficacy in SLE-like disease | Broadly applicable | researchgate.net |

NIK inhibition by this compound has been shown to impact B cell differentiation. In a systemic lupus erythematosus mouse model with an autoantibody response, this compound treatment inhibited the differentiation of germinal center B cells and plasma cells. nih.gov This effect on B cell differentiation occurred while maintaining normal splenocyte counts. nih.gov This is consistent with the known role of NIK in regulating B cell development and responses, as NIK-deficient mice exhibit impaired germinal center formation and antibody production. nih.govfrontiersin.org

Beyond its effects on B cells, NIK inhibition with this compound also influences T cell parameters in the spleen. researchgate.netnih.gov Studies have indicated that NIK inhibition affects T cell populations, which may be partly attributable to the inhibition of OX40 signaling, a pathway in which NIK is required for co-stimulation. researchgate.netnih.gov Specifically, the differentiation of CD4 effector memory and follicular helper T cells was affected, although total CD4 T cell numbers remained unchanged. nih.gov

Inhibition of Germinal Center B Cell and Plasma Cell Differentiation

B Cell Malignancies

The non-canonical NF-κB pathway and NIK are also implicated in the pathogenesis of various B cell malignancies. nih.govresearchgate.nettandfonline.comnih.gov NIK is constitutively activated in certain lymphomas and leukemias. tandfonline.com While preclinical in vivo studies of this compound have primarily focused on SLE, research into its potential in B cell malignancies is an active area. This compound has been reported to suppress non-canonical NF-κB activation in primary B cells and TRAF3 mutant multiple myeloma cells in vitro. researchgate.netnih.gov In in vivo studies using mouse intrahepatic cholangiocarcinoma xenografts, this compound showed inhibition of tumor cell proliferation, suggesting potential clinical relevance, possibly in combination with other agents. nih.govfrontiersin.org Although disease-specific in vivo studies investigating NIK inhibition specifically in the context of B cell malignancies are noted as being limited, the role of NIK in B cell activation and survival, as observed in NIK-deficient mice and with this compound treatment in wild-type mice (reducing marginal zone and follicular B cells), suggests potential promise for NIK inhibition in B cell malignancies dependent on microenvironmental signals. nih.govfrontiersin.org

| Study Type | Model | Observed Effect | Source |

| In vitro | Primary B cells, Multiple myeloma cells | Suppression of non-canonical NF-κB activation | researchgate.netnih.gov |

| In vivo | Mouse intrahepatic cholangiocarcinoma xenografts | Inhibition of tumor cell proliferation | nih.govfrontiersin.org |

| In vivo | Wild-type mice | Reduction of marginal zone and follicular B cells | nih.govfrontiersin.org |

Reduction of Splenic Marginal Zone B Cells

Studies have demonstrated that this compound treatment leads to a reduction in splenic marginal zone B cells. In C57BL/6 mice treated with orally administered this compound, a dose-dependent reduction in the frequency and absolute numbers of marginal zone B cells in the spleen was observed researchgate.netnih.gov. This effect is consistent with the phenotype seen in NIK-deficient mice, highlighting NIK's role in maintaining marginal zone B cell populations frontiersin.orgresearchgate.netnih.gov. The reduction in marginal zone B cells by this compound is similar to the effects observed with BAFF blockade frontiersin.orgnih.gov.

Dose-Dependent Effects on B Cell Survival

This compound has been shown to exert dose-dependent inhibitory effects on B cell survival. In vitro studies using both murine and human B cells demonstrated that this compound completely inhibited BAFF-driven survival in a dose-dependent manner researchgate.netnih.gov. The potency of this compound was approximately two-fold higher on human B cells compared to murine cells in these in vitro assays nih.gov. In vivo studies in mice also indicated a dose-dependent effect of this compound administration on B cell survival, leading to a reduction in marginal zone and follicular B cells frontiersin.orgnih.gov.

Suppression of In Vivo Immune Responses

NIK inhibition by this compound has been shown to suppress various in vivo immune responses. Studies in immunization experiments using this compound or a close analog (NIK SMI2) found that NIK inhibition reduced germinal center B cell development and antigen-specific IgG1 production, similar to the effects of BAFF inhibition researchgate.netnih.gov. Furthermore, this compound has been reported to affect T-effector/memory cell generation researchgate.netnih.gov. In a systemic lupus erythematosus mouse model, this compound treatment inhibited germinal center B cell and plasma cell differentiation while maintaining normal splenocyte counts frontiersin.orgnih.gov. It also affected the differentiation of CD4 effector memory and follicular helper T cells without altering total CD4 T cell numbers frontiersin.orgnih.gov.

Cancer Research (General)

Aberrant expression or regulation of NIK is associated with the development and progression of various cancers mdpi.comnih.govtandfonline.com. Increased NIK activity has been linked to cell survival and tumorigenesis mdpi.com. While this compound is primarily discussed in the context of immune modulation, the role of NIK in cancer suggests potential broader applications for NIK inhibitors.

Studies in Knockout Mouse Models of SMI1 Gene

Research utilizing a knockout mouse model of the SMI1 gene has provided insights into the potential role of this gene in cancer. In these models, a mutation in the SMI1 gene demonstrated increased autolysis, tumor growth, and tumor volume . These findings suggest that the SMI1 protein may play a role in regulating processes relevant to cancer development, such as apoptosis and cell cycle progression .

Potential in Breast Cancer Stem Cell Reduction

Elevated NIK expression has been observed in breast carcinoma tissue and is associated with clinical stage and patient prognosis mdpi.comtandfonline.com. Overexpression of NIK in some breast cancers is thought to help maintain populations of breast cancer stem cells (BCSCs), which are important for tumor development, recurrence, and metastasis mdpi.comtandfonline.comfrontiersin.org. NIK inhibition in breast cancer cell lines has resulted in a reduction of breast cancer stem cell numbers and a decrease in the tumorigenicity of these cell lines tandfonline.com. The non-canonical NIK protein is preferentially expressed in BCSCs and has been shown to increase the expression of stem cell markers and regulate their self-renewal and expansion frontiersin.orgmdpi.com. NIK-mediated activation of IKKα induces signaling events important for BCSC self-renewal and expansion mdpi.com.

Other Inflammatory Conditions (e.g., Chronic Periodontitis)

Beyond autoimmune diseases, this compound has also been investigated for its potential in treating other inflammatory conditions, such as chronic periodontitis. Periodontitis is characterized by inflammation and destruction of the tissues supporting the teeth, including alveolar bone loss nih.gov. Studies have shown that NIK inhibition by this compound can impair chronic periodontitis in mouse models nih.govoup.com. This compound treatment resulted in attenuated periodontitis progression and reduced pro-inflammatory cytokine expression in vivo nih.gov. This beneficial effect is attributed, in part, to the suppression of RANKL-induced osteoclastogenesis, a process central to bone destruction in periodontitis, as NIK has been demonstrated to regulate this pathway tandfonline.comnih.gov.

Table 1: Summary of this compound Preclinical Findings

| Section | Effect Observed | Model System (In Vitro/In Vivo) | Key Findings |

| 3.2.2.1. Reduction of Splenic Marginal Zone B Cells | Reduction in frequency and absolute numbers of marginal zone B cells | In Vivo (Mice) | Dose-dependent reduction observed; consistent with NIK-deficient mice phenotype. researchgate.netnih.gov |

| 3.2.2.2. Dose-Dependent Effects on B Cell Survival | Inhibition of BAFF-driven B cell survival | In Vitro (Murine & Human) | Complete inhibition observed; higher potency on human cells. researchgate.netnih.gov |

| Dose-dependent reduction of B cell subsets (marginal zone and follicular) | In Vivo (Mice) | Observed after oral administration. frontiersin.orgnih.gov | |

| 3.2.2.3. Suppression of In Vivo Immune Responses | Reduced germinal center B cell development and antigen-specific IgG1 production | In Vivo | Similar effects to BAFF inhibition. researchgate.netnih.gov |

| Affected T-effector/memory cell generation | In Vivo | Partial effect observed. researchgate.netnih.gov | |

| Inhibited germinal center B cell and plasma cell differentiation | In Vivo (SLE mouse model) | Maintained normal splenocyte counts. frontiersin.orgnih.gov | |

| Affected differentiation of CD4 effector memory and follicular helper T cells | In Vivo (SLE mouse model) | No change in total CD4 T cell numbers. frontiersin.orgnih.gov | |

| 3.2.3.1. Studies in Knockout Mouse Models of SMI1 Gene | Increased autolysis, tumor growth, and tumor volume | In Vivo (Mouse model) | Observed in mice with a mutation in the SMI1 gene. |

| 3.2.3.2. Potential in Breast Cancer Stem Cell Reduction | Reduction of breast cancer stem cell numbers and tumorigenicity | In Vitro (Cell lines) | Associated with NIK inhibition. tandfonline.com |

| 3.2.4. Other Inflammatory Conditions (e.g., Chronic Periodontitis) | Attenuated periodontitis progression and reduced pro-inflammatory cytokines | In Vivo (Mouse model) | Attributed to suppression of RANKL-induced osteoclastogenesis. nih.gov |

Liver Inflammation and Injury Models

Preclinical studies have explored the potential of NIK inhibitors, including this compound, in models of liver inflammation and injury. NIK has been identified as a pivotal regulator of the ductular reaction, a process involving the proliferation and differentiation of reactive bile ducts in response to liver injury, which is associated with liver fibrosis. scantox.com Research in mouse models has indicated that NIK deletion results in reduced ductular reaction and liver fibrosis. scantox.com

Specifically, a small-molecule inhibitor, B022 (structurally similar to this compound), has been investigated as a chemical probe for liver inflammation and injury. This inhibitor demonstrated the ability to protect against both NIK-induced and CCl4-induced liver inflammation and injury in vivo. researchgate.net Mechanistic studies showed that this inhibitor blocked the processing of p100 to p52 in mouse liver tissue and reduced the expression of pro-inflammatory genes. researchgate.net These findings suggest that inhibiting NIK could be a novel approach for treating liver inflammation, oxidative stress, and injury. researchgate.net

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body, as well as its biochemical and physiological effects. Studies with this compound have been conducted in various animal species to characterize its PK profile and assess its PD effects related to NIK inhibition.

Pharmacokinetic Profiles Across Species (rat, mouse, beagle, cynomolgus monkey)

This compound has been evaluated for its pharmacokinetic properties in several species, including rat, mouse, beagle dog, and cynomolgus monkey. medchemexpress.com These studies provide insights into how the compound behaves in different biological systems.

| Species | Clearance (mL/min/kg) | Volume of Distribution (Vd, L/kg) |

| SD Rat | 20 | 1.35 |

| CD-1 Mouse | 32 | 1.58 |

| Beagle | 18 | 0.778 |

| Cynomolgus Monkey | 7.8 | 1.39 |

Data compiled from search results. medchemexpress.com

These data illustrate variations in clearance and volume of distribution across the tested species.

Dose-Dependent Effects and Clearance Mechanisms

Studies have indicated that this compound exhibits dose-dependent effects. nih.gov The exposure of this compound relative to the dose can show nonlinearity, particularly at higher doses (e.g., between 100 and 200 mg/kg), which has been attributed to the saturation of clearance mechanisms. medchemexpress.com

Correlation of Inhibition with Biological Outcomes

The pharmacodynamic effects of this compound are linked to its ability to inhibit NIK kinase activity. This compound is a potent and selective NIK inhibitor, with an IC50 of 0.23 ± 0.17 nM for NIK-catalyzed ATP hydrolysis. medchemexpress.com It also inhibits the expression of a NIK response element-regulated reporter gene in HEK293 cells with an IC50 of 34 ± 6 nM and inhibits the nuclear translocation of p52 (RelB) with an IC50 of 70 nM, consistent with its role as a NIK inhibitor. medchemexpress.com

The inhibition of NIK by this compound has been correlated with various biological outcomes in preclinical models. For instance, this compound has been shown to inhibit BAFF-induced B cell survival in vitro with an IC50 of 373 ± 64 nM. medchemexpress.com In mouse models, NIK inhibition by this compound has demonstrated dose-dependent effects on B cell survival, leading to a reduction in marginal zone and follicular B cells, as well as decreased serum IgA levels. nih.govfrontiersin.org These effects are consistent with the phenotype observed in NIK-deficient mice. frontiersin.org

Furthermore, NIK inhibition by this compound has been shown to suppress in vivo immune responses, evidenced by reduced germinal center development and IgG1 production, as well as diminished effector/memory T cell generation. frontiersin.org In models of systemic lupus erythematosus (SLE), this compound treatment resulted in improved survival, reduced renal pathology, and lower proteinuria scores, correlating NIK inhibition with a reduction in disease severity markers. guidetopharmacology.orgnih.govresearchgate.net This therapeutic effect is believed to be mediated through the restriction of overactive immune cells by reducing signaling pathways such as OX40, BAFF, and CD40. nih.govnih.govresearchgate.net

| Biological Outcome | In vitro/In vivo | Effect of this compound Inhibition |

| NIK-catalyzed ATP hydrolysis | In vitro | Potent inhibition (IC50 = 0.23 ± 0.17 nM) medchemexpress.com |

| NIK response element-regulated gene expression | In vitro | Inhibition (IC50 = 34 ± 6 nM) medchemexpress.com |

| Nuclear translocation of p52 (RelB) | In vitro | Inhibition (IC50 = 70 nM) medchemexpress.com |

| BAFF-induced B cell survival | In vitro | Inhibition (IC50 = 373 ± 64 nM) medchemexpress.com |

| B cell survival | In vivo (mouse) | Dose-dependent inhibition, reduced marginal zone and follicular B cells nih.govfrontiersin.org |

| Serum IgA levels | In vivo (mouse) | Reduced levels frontiersin.org |

| Germinal center development | In vivo (mouse) | Reduced frontiersin.org |

| IgG1 production | In vivo (mouse) | Reduced frontiersin.org |

| Effector/memory T cell generation | In vivo (mouse) | Diminished frontiersin.org |

| Renal pathology (SLE model) | In vivo (mouse) | Reduced nih.govresearchgate.net |

| Proteinuria scores (SLE model) | In vivo (mouse) | Lowered nih.govresearchgate.net |

| Survival (SLE model) | In vivo (mouse) | Improved guidetopharmacology.orgnih.govresearchgate.net |

Data compiled from search results.

Molecular and Cellular Mechanisms of Nik Smi1 Action

Detailed Analysis of NIK SMI1 Binding to NIK

This compound functions as a potent inhibitor of NIK by interfering with its ability to catalyze the hydrolysis of ATP to ADP. medchemexpress.commedchemexpress.cn It has a high affinity for NIK, with a reported Ki value of 0.23 ± 0.17 nM for NIK-catalyzed ATP hydrolysis. medchemexpress.comchemicalprobes.org

Crystallography and Molecular Docking Studies (e.g., 4G3E crystal structure)

Structural studies, including molecular docking simulations, have been utilized to understand how this compound interacts with NIK. A model of this compound docked into the 4G3E crystal structure of NIK has been developed to visualize the interaction surface and potential hydrogen bond contacts. researchgate.net this compound is reported to interact with the hinge region of NIK's ATP binding site. tandfonline.com While the PDB ID 4G3E is mentioned in the context of docking this compound researchgate.net, other PDB structures of NIK with different ligands (e.g., 4IDT) have also been used to identify key residues involved in inhibitor binding. researchgate.net

Conformational Changes Induced by this compound Binding

While direct experimental data specifically detailing conformational changes induced solely by this compound binding is limited in the provided search results, the binding of small molecule inhibitors to kinases like NIK can induce conformational changes. Structural studies of NIK have revealed a constitutively active conformation frontiersin.org, and inhibitors targeting the ATP binding site or potential allosteric sites can influence the protein's conformation and subsequent activity. Molecular dynamics simulations have been used in the context of designing NIK inhibitors and exploring their binding modes tandfonline.comnih.gov, which can provide insights into induced conformational changes, although specific details regarding this compound are not extensively provided in the snippets. The interaction with the hinge region of the ATP binding site suggests a direct interference with the catalytic domain's flexibility and function. tandfonline.com

Downstream Signaling Consequences

Inhibition of NIK by this compound disrupts the non-canonical NF-κB pathway, which is primarily mediated by NIK-dependent phosphorylation of IKKα, leading to the processing of p100 to p52. tandfonline.comnih.govmdpi.com

Impact on NF-κB2 Related Gene Transcription

This compound selectively inhibits the translocation of p52 (RelB) to the nucleus and the transcription of NF-κB2 related genes. abmole.commedchemexpress.commedchemexpress.cnselleckchem.com This is a direct consequence of inhibiting NIK's role in the processing of the p100 precursor protein into the active p52 subunit. tandfonline.comnih.govmdpi.com Studies have shown that this compound inhibits the expression of a this compound response element-regulated firefly luciferase reporter gene in HEK293 cells with an IC50 of 34 ± 6 nM. medchemexpress.commedchemexpress.cn

Modulation of Protein Phosphorylation Events

NIK's primary role in the non-canonical pathway involves phosphorylating IKKα, which in turn phosphorylates p100, leading to its processing. tandfonline.comnih.govmdpi.com By inhibiting NIK, this compound prevents these key phosphorylation events. While the search results confirm this compound's impact on p100 processing nih.govnih.gov, specific details on the broader modulation of other protein phosphorylation events by this compound are not extensively detailed in the provided snippets. However, given NIK's upstream position in the non-canonical pathway, its inhibition would indirectly affect downstream phosphorylation events regulated by this pathway.

Influence on Cellular Processes (e.g., cell survival, proliferation, apoptosis)

This compound has been shown to influence various cellular processes, particularly those dependent on the non-canonical NF-κB pathway. It inhibits BAFF-induced B cell survival in vitro with an IC50 of 373 ± 64 nM in mouse cells medchemexpress.commedchemexpress.cn and completely inhibits BAFF-driven survival of mouse and human B cells in vitro with approximately two-fold higher potency on human cells. nih.gov NIK inhibition by this compound has also been shown to reduce proliferation and increase apoptosis in TRAF3 loss-of-function diffuse large B cell lymphoma (DLBCL) cells. pnas.orgashpublications.org In mouse models of systemic lupus erythematosus (SLE), this compound treatment increased survival and restricted overactive immune cells. nih.govfrontiersin.org It has also shown potential in inhibiting tumor cell proliferation without inducing apoptosis in mouse intrahepatic cholangiocarcinoma xenografts. nih.govfrontiersin.org this compound does not appear to be generally cytotoxic, as NIK-independent readouts like anti-IgM or rhCD40L induced B cell proliferation were not affected. nih.gov

Here is a summary of some research findings related to this compound's cellular effects:

| Cellular Process | Cell Type/Model | Observed Effect | Citation |

| B cell survival | Mouse and human B cells (in vitro) | Complete inhibition of BAFF-driven survival (IC50 ~373 nM in mouse) | medchemexpress.commedchemexpress.cnnih.gov |

| B cell survival | Mouse (in vivo) | Dose-dependent inhibition of B cell survival | frontiersin.orgnih.gov |

| p52 (RelB) translocation | HEK293 cells | Inhibition of nuclear translocation (IC50 = 70 nM) | medchemexpress.commedchemexpress.cn |

| NF-κB2 gene transcription | HEK293 cells | Inhibition of reporter gene expression (IC50 = 34 nM) | medchemexpress.commedchemexpress.cn |

| Proliferation | TRAF3 LOF DLBCL cells | Reduced proliferation | pnas.orgashpublications.org |

| Apoptosis | TRAF3 LOF DLBCL cells | Increased apoptosis | pnas.orgashpublications.org |

| Cell survival | TRAF3 LOF DLBCL cells | Compromised survival | pnas.org |

| Tumor cell proliferation | Mouse intrahepatic cholangiocarcinoma xenografts | Inhibition of proliferation (without apoptosis) | nih.govfrontiersin.org |

| Immune responses | Mouse (in vivo) | Suppression of immune responses (reduced germinal center development, IgG1) | nih.govfrontiersin.org |

| CD4+ T cell proliferation | Splenic CD4+ memory T cells (in vitro) | Neutralization of anti-OX40 induced hyper-proliferation | nih.gov |

| IL-12p40 production | Dendritic cells | Nearly complete inhibition of CD40L-induced production | nih.gov |

NF-κB-Independent Roles of NIK and Potential this compound Effects

Beyond its well-established involvement in NF-κB activation, NIK participates in cellular processes independently of this pathway. These NF-κB-independent roles include the regulation of metabolic processes and cell death pathways. Given that this compound functions by inhibiting NIK, its application allows for the investigation and potential modulation of these NIK-dependent, NF-κB-independent cellular events. frontiersin.orgguidetomalariapharmacology.org Inhibition of NIK using this compound has been shown to impact cellular functions, consistent with the known roles of NIK.

Regulation of PPARα Phosphorylation

NIK has been implicated in the regulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) phosphorylation. Studies have indicated that NIK can induce the inhibitory phosphorylation of PPARα. This process involves the recruitment of Mitogen-Activated Protein Kinase (MEK1/2) and Extracellular signal-regulated kinase (ERK1/2) by NIK, forming a complex that catalyzes PPARα phosphorylation. This NIK-mediated phosphorylation of PPARα can impact its transcriptional activity and downstream effects on metabolic processes, such as hepatic fatty acid oxidation. As a NIK inhibitor, this compound would be expected to counteract this NIK-dependent phosphorylation of PPARα, potentially influencing metabolic pathways regulated by PPARα.

ERK1/2 and MEK1/2 Recruitment

The recruitment of ERK1/2 and MEK1/2 is another NF-κB-independent function attributed to NIK. NIK has been shown to recruit MEK1/2 and ERK1/2 to form a complex. This complex formation is crucial for NIK's ability to induce the inhibitory phosphorylation of PPARα, as described above. The interaction between NIK and these kinases highlights a mechanism by which NIK can influence MAPK signaling pathways independently of NF-κB. Inhibition of NIK by this compound would likely disrupt the formation of this complex and the subsequent recruitment of ERK1/2 and MEK1/2, thereby affecting downstream signaling events mediated by these kinases in this context.

Comparative Studies and Future Directions

Comparison with Other NIK Inhibitors (e.g., B022, Amgen16, ClImYnib)

Comparing Nik smi1 with other reported NIK inhibitors provides context for its potential advantages and limitations. While a comprehensive head-to-head comparison across all parameters for all listed compounds is not extensively detailed in the available literature, some individual data points allow for a partial comparison with B022. Information regarding "Amgen16" in the context of NIK inhibition was not found in the consulted sources, with results primarily linking it to EGFR inhibition researchgate.netresearchgate.netbindingdb.org. Similarly, detailed information on "ClImYnib" as a NIK inhibitor was not available.

This compound has been characterized as a potent and selective NIK inhibitor medchemexpress.combiocat.com. It inhibits NIK-catalyzed ATP hydrolysis with an IC₅₀ of 0.23 ± 0.17 nM medchemexpress.combiocat.com. In a reporter gene assay using HEK293 cells, this compound inhibited NF-κB activation with an IC₅₀ of 34 ± 6 nM medchemexpress.comcaymanchem.com. It also demonstrated inhibition of nuclear translocation of p52 (RelB) with an IC₅₀ of 70 nM and inhibited BAFF-induced B cell survival with an IC₅₀ of 373 ± 64 nM medchemexpress.comcaymanchem.com. This compound is reported to have no effect on canonical NF-κB signaling guidetopharmacology.org.

While B022 is also described as a NIK inhibitor, specific comparative potency and selectivity data directly against this compound were not identified in the search results. B022 has shown efficacy in a mouse model of toxin-induced liver inflammation, indicating its inhibitory activity in a biological setting nih.gov.

Table 1: Potency Data for this compound

| Assay | Target/Context | IC₅₀ / Kᵢ | Citation |

| NIK-catalyzed ATP hydrolysis (FP) | NIK | 0.23 ± 0.17 nM (IC₅₀) | medchemexpress.combiocat.com |

| Reporter gene assay | NF-κB activation (HEK293 cells) | 34 ± 6 nM (IC₅₀) | medchemexpress.comcaymanchem.com |

| Nuclear translocation | p52 (RelB) | 70 nM (IC₅₀) | medchemexpress.com |

| BAFF-induced B cell survival (mouse) | Primary mouse splenic B cells | 373 ± 64 nM (IC₅₀) | medchemexpress.comcaymanchem.com |

| Kinase inhibition (Kᵢ) | NIK | 0.23 nM (Kᵢ) | caymanchem.com |

Pharmacokinetic studies for this compound have been conducted in several species, including Sprague Dawley (SD) rat, CD-1 mouse, beagle, and cynomolgus monkey medchemexpress.com. The pharmacology showed varying clearance rates and volumes of distribution across these species medchemexpress.com. For instance, clearance rates were 20, 32, 18, and 7.8 mL/kg per minute, and volumes of distribution were 1.35, 1.58, 0.778, and 1.39 L/kg in SD rat, CD-1 mouse, beagle, and cynomolgus monkey, respectively medchemexpress.com. The exposure of this compound showed nonlinearity relative to dose between 100 and 200 mg/kg in C57BL/6 mice, suggesting saturation of clearance mechanisms medchemexpress.com.

In terms of in vivo efficacy, this compound has been shown to reduce pathological symptoms of Systemic Lupus Erythematosus (SLE), such as renal pathology and proteinuria scores, and improve survival in a mouse model of the disease guidetopharmacology.orgnih.govguidetopharmacology.org. B022 has demonstrated the ability to rescue mice in a toxin-induced liver inflammation model, indicating its in vivo activity as a NIK inhibitor in a different disease context nih.gov. Direct comparative in vivo efficacy studies between this compound and B022 were not found in the provided information.

Table 2: Pharmacokinetic Data for this compound

| Species | Clearance (mL/kg/min) | Volume of Distribution (L/kg) | Citation |

| SD Rat | 20 | 1.35 | medchemexpress.com |

| CD-1 Mouse | 32 | 1.58 | medchemexpress.com |

| Beagle | 18 | 0.778 | medchemexpress.com |

| Cynomolgus Monkey | 7.8 | 1.39 | medchemexpress.com |

This compound has a molecular formula of C₂₀H₁₉N₃O₄ and a molecular weight of 365.4 caymanchem.com. Its structure includes a pyrrolidinone ring, an alkyne linker, and a substituted pyridine (B92270) carboxamide moiety caymanchem.com. Established active site-directed NIK inhibitors, including this compound, often share a propargyl alcohol motif that extends into a hydrophobic pocket behind the ATP-binding site nih.gov.

While the PubChem CID for B022 is available (58221879), detailed structural information or a direct comparison of the chemical structures of this compound and B022 was not found in the provided search results jkchemical.com. Therefore, a comprehensive analysis of their structural similarities and differences cannot be provided based on the available information.

Pharmacokinetic Profiles and In Vivo Efficacy

Translational Research and Clinical Implications

The therapeutic potential of targeting NIK, particularly with inhibitors like this compound, is being actively investigated for various diseases where aberrant NIK activity contributes to pathogenesis.

NIK plays a crucial role in regulating immunity and inflammation, and its overexpression is observed in inflammatory diseases and malignancies frontiersin.org. Consequently, targeting NIK and the non-canonical NF-κB pathway holds therapeutic potential in various diseases frontiersin.org.

Studies in lupus-prone mice have utilized this compound, identifying it as a potent NIK inhibitor that interacts with the hinge region of NIK's ATP binding site tandfonline.com. In these models, NIK inhibition led to a significant reduction in disease-related markers, including decreased BAFF and CD40 signaling, reduced inflammatory cytokine production in the spleen and kidneys, and fewer autoantibodies implicated in the disease pathogenesis tandfonline.com. This compound treatment also significantly reduced mortality in these hyperinflammatory disease models frontiersin.org. The inhibition of NIK in the mouse model of Systemic Lupus Erythematosus (SLE) is interpreted as mimicking the pharmacological effects of BAFF blockade, a strategy used by the approved SLE therapy belimumab bellbrooklabs.com.

Overexpression of NIK has been linked to autoimmune conditions such as rheumatoid arthritis (RA) and SLE tandfonline.com. Inhibition of NIK using this compound has been shown to increase survival in experimental murine models of lupus by restricting overactive immune cells through a reduction in OX40, BAFF, and CD40 signaling nih.gov. NIK inhibition has also demonstrated potential therapeutic value in other autoimmune diseases associated with non-classical NF-κB pathway activation, including inflammatory bowel disease, multiple sclerosis, and ANCA-associated vasculitis (AAV) researchgate.net.

Furthermore, this compound has been studied for its effects on periodontitis, an inflammatory disease causing damage to periodontium and alveolar bone. NIK-SMI1 strongly inhibited RANKL-stimulated non-canonical NF-κB signaling, reduced osteoclast-specific gene expression, and enhanced IFN-β expression in vitro. In vivo, NIK-SMI1 treatment attenuated periodontitis progression and pro-inflammatory cytokine expression, suggesting its potential as a therapeutic approach for periodontitis nih.gov.

However, it is also important to consider the immunoprotective aspects of NIK. Inhibition or loss of NIK is associated with the development of rare hypereosinophilic disorders, such as Hypereosinophilic syndrome (HES) and Eosinophilic esophagitis (EoE), characterized by eosinophil overproduction and organ damage tandfonline.com.

While NIK appears to be a promising therapeutic target, studies on NIK inhibitors have been limited, and clinical trials with NIK inhibitors are yet to be initiated frontiersin.org. Although active in mouse disease models, current ATP-competitive NIK inhibitors may face challenges such as off-target effects or poor drug-like properties morressier.com.

There are concerns regarding the potential toxicity and long-term effects of NIK inhibition, particularly given the crucial role of the non-canonical NF-κB pathway in adaptive immunity mdpi.com. Long-term application of a NIK inhibitor could potentially result in immunodeficiency nih.gov. Therefore, NIK inhibition in therapy might preferably be used for shorter periods nih.gov.

Preclinical studies are needed to assess the efficacy of small molecule NIK inhibitors in appropriate disease models mdpi.com. Additionally, there is a lack of clinical data concerning the off-target effects, safety, and efficacy of NIK-targeted drugs mdpi.com.

Targeting NIK-IKKα-NF-κB signaling may offer a strategy to reverse drug resistance to standard chemotherapy mdpi.com. Combination therapy targeting NIK and IKKbeta, a main kinase of the classical NF-κB pathway, represents a promising treatment strategy in multiple myeloma oncotarget.comnih.gov. The combination of NIK inhibitors with IKKβ inhibitors or dexamethasone (B1670325) may provide an effective therapeutic strategy for multiple myeloma tumors that rely on extrinsic ligands activating the NF-κB pathway oncotarget.comnih.gov.

In chronic lymphocytic leukaemia (CLL), NIK inhibitors have shown the ability to overcome the cytoprotective environment conferred by co-culture with CD40L-expressing fibroblasts, a model of the lymphoid niche pepper.science. The combination of a NIK inhibitor (CW15337) with fludarabine (B1672870) or ABT-199 (venetoclax) showed cytotoxic synergy and reversed venetoclax (B612062) resistance in the context of CD40L stimulation pepper.science.

Concurrent inhibition of NIK or c-Abl has been shown to disrupt Aurora inhibitor-induced feedback activation of STAT3 and sensitize multiple myeloma cells to Aurora inhibitors, suggesting combined inhibition of Aurora and NIK or c-Abl kinases as potential therapies for multiple myeloma haematologica.org.

Data on the combination of sorafenib (B1663141) and NIK inhibitors (B022) or Wnt inhibitors (ICG001 or XAV939) significantly reduced cell viability in liver cancer cell lines researchgate.net.

Considerations for Clinical Development (e.g., toxicity, long-term inhibition)

Advanced Computational and Bioinformatic Approaches

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are essential tools to elucidate the binding characteristics of ligands and guide the development of novel drugs frontiersin.org.

Molecular dynamics simulations are employed to understand the binding mechanisms of NIK inhibitors and to compare the behavior of different inhibitors, including this compound, with novel compounds.

One study utilized molecular dynamics to simulate this compound against a novel NIK-targeted inhibitor, ClImYnib, designed for Lupus Nephritis. The simulation results suggested that ClImYnib had better selectivity and efficiency compared to this compound tandfonline.comnih.gov.

MD simulations have been used to investigate the interaction mechanism between compounds and the NIK protein, providing valuable insights for the development of improved NIK inhibitors researchgate.net. These simulations can help understand the impact of protein flexibility on ligand binding, which is crucial for the design of type I½ NIK inhibitors frontiersin.org.

Molecular dynamics simulations, along with molecular docking and binding energy calculations, have been used to explore the inhibitory potential of marine-derived compounds against NIK, identifying promising candidates with strong binding affinities and stable interactions mdpi.comresearchgate.net.

| Study | NIK Inhibitor(s) | Computational Method Used | Key Finding Related to Simulation | Reference |

| Lupus Nephritis Targeted Inhibitor Design | This compound, ClImYnib | Molecular Dynamics Simulation | ClImYnib showed better selectivity and efficiency compared to this compound in simulations. | tandfonline.comnih.gov |

| NIK Inhibitor Binding Mechanism Analysis | Compound m1 (Amgen) | Gaussian Accelerated MD | Investigated interaction mechanism and guided optimization. | researchgate.net |

| Type I½ NIK Inhibitor Binding Mechanism | 21 tricyclic compounds | MD Simulations, Ensemble Docking | Highlighted importance of protein flexibility; MM/GBSA and MM/PBSA improved prediction accuracy. | frontiersin.org |

| Marine Compound Inhibitory Potential | Santacruzamate A, etc. | MD Simulations, Docking | Identified compounds with strong binding affinity and stable interactions. | mdpi.comresearchgate.net |

De novo molecular design approaches are utilized to create novel NIK-targeted inhibitors with potentially improved properties. This involves designing molecules from scratch based on the structural information of NIK and its interaction sites.

De novo drug design was employed to create ClImYnib, a NIK-targeted inhibitor specifically for Lupus Nephritis, with the aim of achieving lower toxicity tandfonline.comnih.gov. This process often integrates bioinformatics, homology modeling, sequence comparison, ADMET analysis, molecular docking, and molecular dynamics simulations to design and evaluate the selectivity and efficiency of novel drug candidates tandfonline.comnih.gov.

The development of novel small molecule NIK inhibitors through approaches like de novo design offers new opportunities for testing NIK-targeted therapies mdpi.com.

| Approach | Purpose | Integrated Techniques (Examples) | Outcome | Reference |

| De Novo Molecular Design | Create novel NIK inhibitors | Bioinformatics, Homology Modeling, ADMET, Docking, MD Simulations | Identification and design of potential drug candidates | tandfonline.comnih.gov |

| NIK-Targeted Inhibitor Design for Lupus Nephritis | Design inhibitors with lower toxicity for LN | De novo design, MD Simulations | Design and evaluation of ClImYnib | tandfonline.comnih.gov |

Bioinformatics Analysis of NF-κB Pathway Correlation with Disease

Bioinformatics analysis has been applied to understand the intricate relationship between the NF-κB pathway, particularly the role of NIK, and various diseases where this compound has shown relevance. These analyses often involve examining gene expression profiles, identifying genetic alterations, and exploring protein-protein interactions within the context of disease pathogenesis.

Detailed research findings highlight the use of bioinformatics in several studies:

In the context of Lupus Nephritis (LN), a study utilized bioinformatics techniques to determine the correlation between the disease and the NF-κB signaling pathway. This analysis provided a foundation for investigating NIK as a potential drug target for LN, with this compound used as a classical NIK inhibitor for comparison in subsequent molecular simulations nih.gov.

Bioinformatics analysis, combined with techniques like qRT-PCR, has been employed to detect and correlate the expression levels of specific genes, such as STAT3 and TASL, in patients with Systemic Lupus Erythematosus (SLE). These analyses help to verify the regulatory mechanisms of transcription factors involved in the disease, which can be influenced by the NF-κB pathway targeted by NIK inhibitors like this compound researchgate.net.

Integrative analysis, a bioinformatics approach combining data from different sources, has revealed associations between genetic alterations and NIK activity in certain cancers. For instance, in diffuse large B cell lymphoma (DLBCL), integrative analysis showed a correlation between TRAF3 copy number loss and the accumulation of NIK, leading to increased noncanonical NF-κB pathway activity. This suggests an acquired dependence on this pathway in TRAF3-deficient cells, where pharmacological inhibition of NIK with compounds like this compound could have therapeutic effects researchgate.net.

RNA sequencing (RNA-seq) analysis has been used to identify genes with altered expression in response to stimuli that activate the non-canonical NF-κB pathway. For example, RNA-seq analysis of TWEAK-stimulated colonic fibroblasts revealed an upregulation of genes associated with NF-κB signaling, including NIK. Subsequent string analysis of the common transcriptome helped to identify signaling mediators, cytokines, and chemokines involved in the inflammatory response, highlighting the central role of NIK in this process aai.org. Inhibition of the noncanonical NF-κB pathway with a NIK small molecule inhibitor was shown to impair inflammatory fibroblast-monocyte interactions in this context aai.org.

Furthermore, bioinformatics tools contribute to understanding the selectivity of this compound. Kinase selectivity profiling, which can be analyzed using bioinformatics approaches, demonstrates that this compound is a highly selective inhibitor of NIK, with limited off-target activity against a broad panel of kinases. This selectivity is crucial for minimizing potential side effects and understanding the specific biological effects mediated through NIK inhibition researchgate.netresearchgate.netnih.gov. The table below presents data on the inhibition of selected kinases by this compound at a concentration of 1 µM, illustrating its selectivity profile based on research findings researchgate.netresearchgate.netnih.gov.

| Kinase | Inhibition at 1 µM this compound (%) |

| NIK | >75 |

| KHS1 | >75 |

| LRRK2 | >75 |

| PKD1 | >75 |

| Other Kinases (out of 222 tested) | <75 |

Note: Data is representative and based on reported kinase selectivity profiling of this compound.

These examples underscore the valuable contribution of bioinformatics analysis in unraveling the complex roles of NIK and the non-canonical NF-κB pathway in various diseases and in characterizing the properties of inhibitors like this compound.

Q & A

Q. How should researchers handle incomplete or ambiguous spectral data (e.g., NMR, MS) for this compound derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to detect outliers in spectral datasets. Use tandem MS/MS fragmentation to resolve ambiguities in compound identity. Cross-reference with synthetic standards and report purity thresholds (e.g., ≥95%) as per Beilstein Journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten